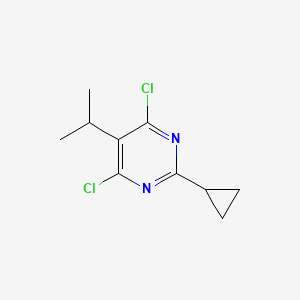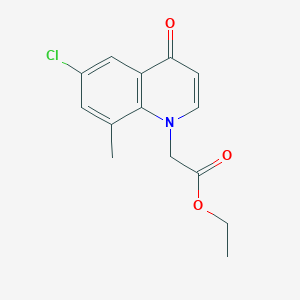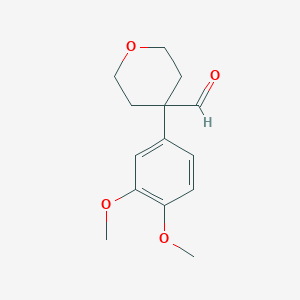
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is an organic compound characterized by a tetrahydropyran ring substituted with a 3,4-dimethoxyphenyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and tetrahydropyran.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as boron trifluoride etherate.
Procedure: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with tetrahydropyran, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.
化学反応の分析
Types of Reactions
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s overall bioactivity by affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler analog without the phenyl and methoxy groups.
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid: An oxidized form of the compound.
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-methanol: A reduced form of the compound.
Uniqueness
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde is unique due to the presence of both the tetrahydropyran ring and the 3,4-dimethoxyphenyl group, which confer distinct chemical and biological properties
特性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C14H18O4/c1-16-12-4-3-11(9-13(12)17-2)14(10-15)5-7-18-8-6-14/h3-4,9-10H,5-8H2,1-2H3 |
InChIキー |
MQOYMFCBJJQJIG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


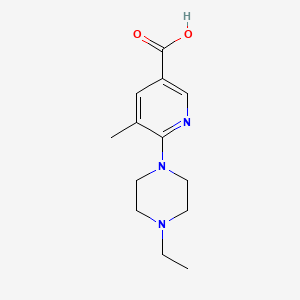

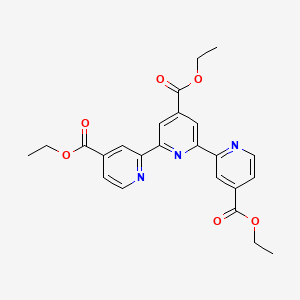
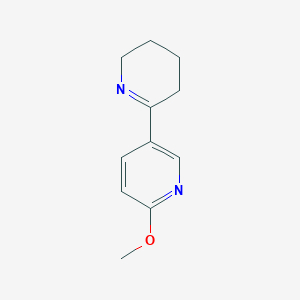
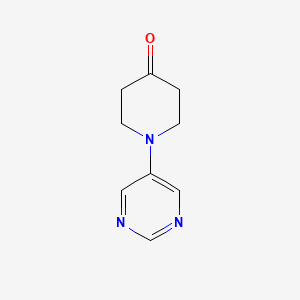
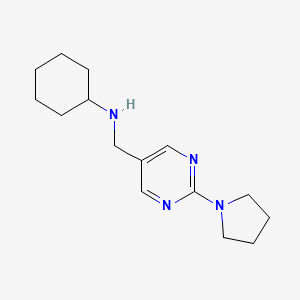
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)



![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
